3-(Bromomethyl)-5-chloro-7-(1-chlorohex-3-en-5-ynyl)-2-ethyloxepan-4-ol
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Overview
Description
3-(Bromomethyl)-5-chloro-7-(1-chlorohex-3-en-5-ynyl)-2-ethyloxepan-4-ol is a complex organic compound with a unique structure that includes bromine, chlorine, and ethyl groups
Preparation Methods
The synthesis of 3-(Bromomethyl)-5-chloro-7-(1-chlorohex-3-en-5-ynyl)-2-ethyloxepan-4-ol involves several steps, including the formation of the oxepane ring and the introduction of the bromomethyl and chlorohexenyl groups. The reaction conditions typically involve the use of strong bases and halogenating agents. Industrial production methods may include the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The bromomethyl and chlorohexenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Bromomethyl)-5-chloro-7-(1-chlorohex-3-en-5-ynyl)-2-ethyloxepan-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and chlorohexenyl groups may play a role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
- 3-(1-Bromopropyl)-5-(1-chlorohex-3-en-5-ynyl)-4,8-dioxabicyclo[5.1.0]octane
- (1S,3R,5R,7R)-3-[(1R)-1-bromopropyl]-5-[(Z,1R)-1-chlorohex-3-en-5-ynyl]-4,8-dioxabicyclo[5.1.0]octane
These compounds share structural similarities but differ in the specific arrangement of their functional groups. The uniqueness of 3-(Bromomethyl)-5-chloro-7-(1-chlorohex-3-en-5-ynyl)-2-ethyloxepan-4-ol lies in its specific combination of bromomethyl and chlorohexenyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
133352-30-4 |
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Molecular Formula |
C15H21BrCl2O2 |
Molecular Weight |
384.1 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chloro-7-(1-chlorohex-3-en-5-ynyl)-2-ethyloxepan-4-ol |
InChI |
InChI=1S/C15H21BrCl2O2/c1-3-5-6-7-11(17)14-8-12(18)15(19)10(9-16)13(4-2)20-14/h1,5-6,10-15,19H,4,7-9H2,2H3 |
InChI Key |
MFEVKEHDTZDLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C(C(CC(O1)C(CC=CC#C)Cl)Cl)O)CBr |
Origin of Product |
United States |
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